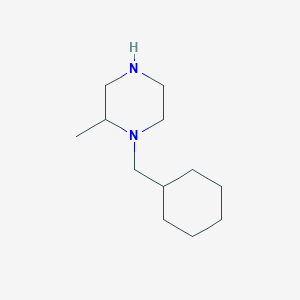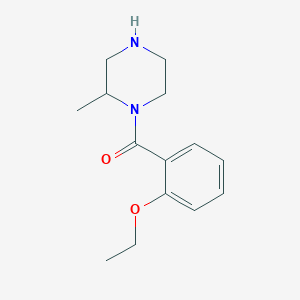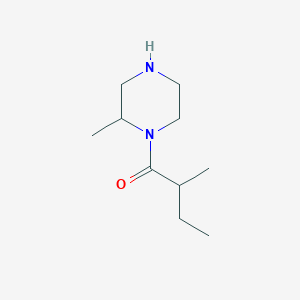![molecular formula C12H20ClNO2 B6361864 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240568-25-5](/img/structure/B6361864.png)
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as "4- (2-amino-2-methylpropyl)phenol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C10H15NO/c1-10 (2,11)7-8-3-5-9 (12)6-4-8/h3-6,12H,7,11H2,1-2H3 . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 209.28 g/mol, a predicted density of 1.028±0.06 g/cm3, and a predicted boiling point of 317.4±27.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride, though not directly mentioned in available literature, shares structural similarities with compounds studied for various applications in scientific research, including the synthesis and characterization of related compounds. For example, the synthesis processes of compounds with similar methoxy and amino methyl phenol groups have been explored, highlighting their chemical properties and potential uses in further chemical syntheses. These processes often involve reactions under specific conditions to achieve the desired yield and structural characteristics, which are then analyzed using techniques like UV-Vis, IR, 1H NMR, and X-ray crystal diffraction to confirm their structures (Bai Linsha, 2015).
Molecular Structures and Interactions
The molecular structures and interactions of compounds with methoxy and amino methyl groups have been examined, revealing insights into their chemical behavior and stability. Studies on these compounds include investigations into their crystal systems and hydrogen bonding, which play crucial roles in their physical properties and potential applications. These structural analyses provide a foundation for understanding the chemical reactivity and potential for further modifications (P. A. Ajibade & F. P. Andrew, 2021).
Antioxidant and Anticancer Activities
Research has explored the antioxidant and anticancer activities of compounds containing methoxy and amino methyl phenol groups. These studies often focus on the synthesis of Schiff base compounds and their biological activities. For instance, the antioxidant properties of such compounds have been evaluated, showing significant potential in scavenging free radicals, which is a crucial aspect in preventing oxidative stress-related diseases. Additionally, some compounds have demonstrated anticancer activities against specific cancer cell lines, suggesting their potential as therapeutic agents (V. Kusumaningrum et al., 2021; L. Sukria et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Result of Action
Based on its structural similarity to other compounds, it may have a variety of effects on cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite of the neurotransmitter dopamine and is considered a potential biomarker for certain medical conditions . The compound’s interactions with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are particularly noteworthy. These interactions involve the oxidation and methylation of the compound, respectively, which can influence its activity and stability in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a dopamine metabolite suggests that it may impact dopaminergic signaling pathways, which are crucial for numerous physiological processes, including mood regulation and motor control . Additionally, the compound’s interaction with cellular receptors and transporters can alter gene expression patterns and metabolic flux, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For instance, its interaction with monoamine oxidase (MAO) can lead to the inhibition or activation of this enzyme, affecting the breakdown of neurotransmitters . Additionally, the compound’s ability to undergo methylation by catechol-O-methyltransferase (COMT) can result in changes in its chemical structure and biological activity. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may influence the long-term effects of the compound on cellular function. Additionally, the compound’s stability in different experimental setups can affect its efficacy and reliability in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which play key roles in its metabolism . These interactions can influence the compound’s metabolic flux and the levels of various metabolites in the body. Additionally, the compound’s involvement in dopamine metabolism suggests that it may impact other related pathways, further highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution in tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can impact its interactions with other biomolecules and its overall biological effects
Eigenschaften
IUPAC Name |
2-methoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)7-13-8-10-4-5-11(14)12(6-10)15-3;/h4-6,9,13-14H,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMYDIZSTZZGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)
![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)
![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)




![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)


amine](/img/structure/B6361865.png)
